molecular formula C12H12F2O3 B12993013 1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one CAS No. 842124-00-9

1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

Cat. No.: B12993013
CAS No.: 842124-00-9
M. Wt: 242.22 g/mol
InChI Key: BAQVKFWFMLAPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound that features both a difluorophenyl group and a dioxolane ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with a carbonyl compound under acidic conditions.

    Introduction of the Difluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction where a difluorobenzene derivative is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering metabolic pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)-2-propanone: Lacks the dioxolane ring but has a similar difluorophenyl group.

    1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)butan-1-one: Similar structure with an extended carbon chain.

Uniqueness

1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is unique due to the combination of the difluorophenyl group and the dioxolane ring, which may confer distinct chemical and biological properties.

Properties

CAS No.

842124-00-9

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

InChI

InChI=1S/C12H12F2O3/c13-9-2-1-8(7-10(9)14)11(15)3-4-12-16-5-6-17-12/h1-2,7,12H,3-6H2

InChI Key

BAQVKFWFMLAPDA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.